molecular formula C10H19NO2 B11811931 4,6,6-Triethylmorpholin-2-one

4,6,6-Triethylmorpholin-2-one

Cat. No.: B11811931
M. Wt: 185.26 g/mol
InChI Key: SGMAZOOCJZNIEW-UHFFFAOYSA-N
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Description

4,6,6-Triethylmorpholin-2-one is a heterocyclic organic compound that belongs to the morpholine family. Morpholine derivatives are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The unique structure of this compound, characterized by the presence of three ethyl groups and a morpholinone ring, imparts specific chemical and physical properties that make it valuable for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6,6-Triethylmorpholin-2-one typically involves the reaction of ethyl-substituted amines with appropriate carbonyl compounds under controlled conditions. One common method is the Mannich condensation reaction, where an amine, formaldehyde, and a ketone or aldehyde react to form the desired morpholinone derivative . The reaction is usually carried out in a solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures (around 60°C) with constant stirring.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts such as copper (I) chloride can be used to enhance the reaction efficiency . The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 4,6,6-Triethylmorpholin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ethyl groups or the morpholinone ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced morpholinone derivatives.

    Substitution: Formation of substituted morpholinone derivatives with various functional groups.

Scientific Research Applications

4,6,6-Triethylmorpholin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6,6-Triethylmorpholin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, it may inhibit enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects. The exact molecular targets and pathways can vary based on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Uniqueness: 4,6,6-Triethylmorpholin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of three ethyl groups enhances its lipophilicity and may influence its interaction with biological targets. This makes it a valuable compound for designing new molecules with tailored properties for specific applications.

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

4,6,6-triethylmorpholin-2-one

InChI

InChI=1S/C10H19NO2/c1-4-10(5-2)8-11(6-3)7-9(12)13-10/h4-8H2,1-3H3

InChI Key

SGMAZOOCJZNIEW-UHFFFAOYSA-N

Canonical SMILES

CCC1(CN(CC(=O)O1)CC)CC

Origin of Product

United States

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